c-Met-IN-14 is classified as a small molecule inhibitor. It is part of a broader category of compounds that target receptor tyrosine kinases, specifically designed to inhibit the activity of the c-Met receptor. The development of such inhibitors is critical for addressing malignancies that exhibit aberrant c-Met signaling.
The synthesis of c-Met-IN-14 involves several key steps that typically include:
For example, a related compound synthesis involved the coupling of 3-acetylphenylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst, followed by further modifications to achieve the desired structure .
The molecular structure of c-Met-IN-14 can be analyzed through various spectroscopic techniques. Key data points include:
Detailed structural analysis often involves crystallography or computational modeling to visualize how the compound interacts with its target.
c-Met-IN-14 undergoes specific chemical reactions that facilitate its mechanism of action. These reactions primarily involve:
The kinetics of these reactions can be studied using enzyme assays that measure the inhibition of c-Met phosphorylation in vitro.
The mechanism of action for c-Met-IN-14 involves:
Data supporting this mechanism often come from cell-based assays that demonstrate reduced phosphorylation levels of downstream targets such as AKT and ERK following treatment with the inhibitor .
Key physical and chemical properties of c-Met-IN-14 include:
These properties are typically characterized through standard laboratory techniques including solubility tests, stability studies under different temperatures, and pH conditions.
c-Met-IN-14 has potential applications in several scientific fields:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5